Benzenamine, 3-ethenyl-4-(1-methylethoxy)-
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Overview
Description
Benzenamine, 3-ethenyl-4-(1-methylethoxy)- is an organic compound with the molecular formula C11H15NO It is a derivative of benzenamine, featuring an ethenyl group and a methylethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-ethenyl-4-(1-methylethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 3-ethenylbenzenamine with 1-methylethoxy chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-ethenyl-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, 3-ethenyl-4-(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-ethenyl-4-(1-methylethoxy)- involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methyl-: Similar structure but with a methyl group instead of an ethenyl group.
Benzenamine, 4-methoxy-: Similar structure but with a methoxy group instead of a methylethoxy group.
Uniqueness
Benzenamine, 3-ethenyl-4-(1-methylethoxy)- is unique due to the presence of
Properties
CAS No. |
921194-46-9 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-ethenyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C11H15NO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1,12H2,2-3H3 |
InChI Key |
NJNNQEXHOIGLJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)C=C |
Origin of Product |
United States |
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